Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl
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Overview
Description
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride typically involves the reaction of ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate: A closely related compound with similar structural features.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate:
Uniqueness
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl (2S,5R)-5-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
InChI Key |
KEHHVCKPABURLO-HHQFNNIRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](CO1)N.Cl |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)N.Cl |
Origin of Product |
United States |
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